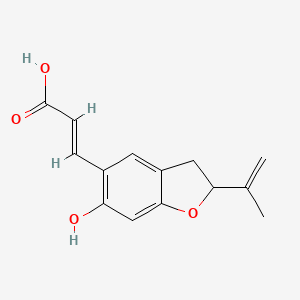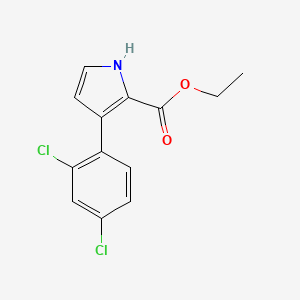![molecular formula C15H20ClN3O2 B13724084 2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroacetyl group, a hydrazino carbonyl group, and a 4-methylbenzyl group attached to a tetrahydrofuranium and pyrrolidine ring system.
Métodos De Preparación
The synthesis of 2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine involves several steps:
Starting Materials: The synthesis begins with the preparation of chloroacetyl chloride, which is a key reagent.
Reaction with Hydrazine: Chloroacetyl chloride is then reacted with hydrazine to form chloroacetyl hydrazine.
Formation of the Final Compound: The chloroacetyl hydrazine is further reacted with 1-(4-methylbenzyl)tetrahydrofuranium and 1-(4-methylbenzyl)pyrrolidine under specific conditions to form the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydrazino carbonyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a primary amine.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a valuable scaffold for drug design.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The hydrazino carbonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:
2-chloro-N-(3-{[2-(chloroacetyl)hydrazino]carbonyl}-5-nitrophenyl)acetamide: This compound has a similar chloroacetyl hydrazino carbonyl group but differs in its aromatic substitution pattern.
2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide: Another similar compound with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its combination of the tetrahydrofuranium and pyrrolidine ring systems with the chloroacetyl hydrazino carbonyl group, providing a versatile scaffold for various applications.
Propiedades
Fórmula molecular |
C15H20ClN3O2 |
|---|---|
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
N'-(2-chloroacetyl)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-4-6-12(7-5-11)10-19-8-2-3-13(19)15(21)18-17-14(20)9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21) |
Clave InChI |
DWZAEAMGFWZEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCCC2C(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)


![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
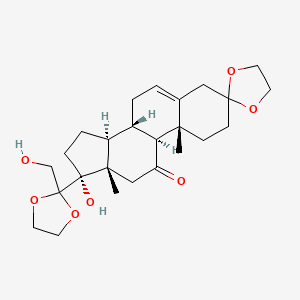
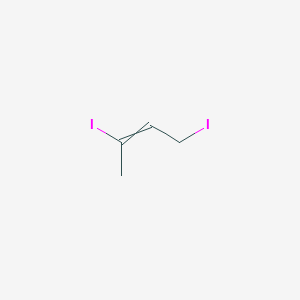
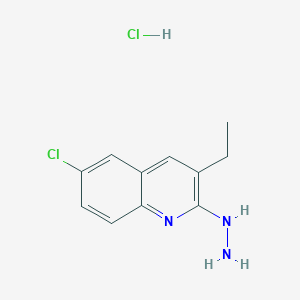

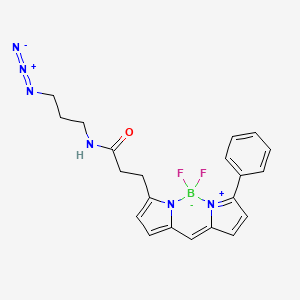
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)

![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
